molecular formula C12H9N3O B1497786 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 91493-94-6

2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1497786
CAS RN: 91493-94-6
M. Wt: 211.22 g/mol
InChI Key: FBCXXFFNKMCXBW-UHFFFAOYSA-N
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Description

“2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . This compound is used in various applications and research .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” can be represented by the linear formula C12H9N3O . The InChI code for this compound is provided in the source .


Physical And Chemical Properties Analysis

It should be stored at a temperature of 2-8°C . The physical form of this compound is not specified in the sources .

Scientific Research Applications

Kinase Inhibition

This compound has been identified as a potential multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in signaling pathways within cells. By inhibiting these enzymes, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be used to disrupt the proliferation of cancer cells .

Apoptosis Induction

Research has shown that derivatives of this compound can act as apoptosis inducers . Apoptosis is the process of programmed cell death, and inducing this process in cancer cells is a promising strategy for cancer treatment .

Pharmaceutical Intermediate

The compound serves as an intermediate in pharmaceutical synthesis. It can be used to create more complex molecules that have potential therapeutic applications .

Regiochemical Probes

Methylated derivatives of 7-Deazahypoxanthines, which can be synthesized from this compound, are used as regiochemical probes of xanthine oxidase. This application is significant in the study of metabolic pathways .

Biological Material Research

As a biochemical reagent, this compound can be used in life science research related to organic compounds and biological materials .

NF-κB Pathway Inhibition

It has been identified as an inhibitor of the NF-κB inducing kinase (NIK). The NF-κB pathway is involved in inflammatory responses and its inhibition is beneficial in treating conditions like psoriasis .

Cancer Therapeutics

Due to its role in kinase inhibition and apoptosis induction, this compound is being studied for its use in developing anticancer therapeutics . Its ability to target multiple kinases makes it a valuable candidate for cancer treatment .

Enhancement of Potency and Selectivity in TKIs

The addition of halogen atoms to the structure of tyrosine kinase inhibitors (TKIs) derived from this compound can enhance their potency and selectivity. This structural modification can lead to improved therapeutic effects .

properties

IUPAC Name

2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXXFFNKMCXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609063
Record name 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91493-94-6
Record name 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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